5-Bromobenzofuran
Overview
Description
5-Bromobenzofuran is a brominated derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings. The presence of the bromine atom on the benzofuran core structure makes it a versatile intermediate for various chemical reactions and synthesis of complex molecules.
Synthesis Analysis
The synthesis of 5-Bromobenzofuran derivatives has been explored through various methods. For instance, the synthesis of 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones involves starting from commercially available anhydrides and employing a debrominative decarboxylation or bromodecarboxylation as a key step . Another approach includes a one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans, which serves as intermediates for natural benzofuran-based products . Additionally, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization .
Molecular Structure Analysis
The molecular structure of 5-Bromobenzofuran derivatives can be manipulated to create a variety of compounds. For example, 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines were obtained via a Truce-Smiles rearrangement and further transformed into bromo derivatives . The structure of these compounds can be confirmed through techniques such as X-ray crystallography.
Chemical Reactions Analysis
5-Bromobenzofuran derivatives undergo various chemical reactions. They can be used to synthesize ketonethiosemicarbazones , react with primary amines to afford amino-derivatives , and form 1H-1,2,3-triazoles through reactions with azides . Additionally, 5-bromo-3-amino-2-benzofurancarboxamide can cyclize with aromatic aldehydes to yield pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromobenzofuran derivatives are influenced by their functional groups and substitutions. For instance, the introduction of a thiosemicarbazone group can affect the levels of vitamins and selenium in biological systems, indicating potential oxidative stress induction . The reactivity of these compounds with nucleophiles and their ability to form various derivatives also highlight their chemical versatility .
Relevant Case Studies
Case studies involving 5-Bromobenzofuran derivatives demonstrate their potential in various applications. For example, the antimicrobial activities of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles against bacterial strains show their utility in medicinal chemistry . The bronchodilator activity of 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines indicates their potential in respiratory therapy . Furthermore, the impact of ketonethiosemicarbazones on oxidative stress markers in rats suggests possible biological effects worth exploring .
Scientific Research Applications
Antimicrobial Activities
5-Bromobenzofuran derivatives have been studied for their antimicrobial properties. For example, 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, synthesized from 5-bromobenzofuran, demonstrated antimicrobial activities against Gram-negative and Gram-positive bacterial strains (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Oxidant Properties
The compound (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone was synthesized and evaluated for its influence on levels of vitamins and malondialdehyde in rats, indicating its potential in oxidative stress studies (Karatas, Koca, Kara, & Servi, 2006).
Molecular Docking Studies
5-Bromobenzofuran derivatives have been utilized in molecular docking studies to investigate their binding interactions with specific proteins. Compounds such as 5-(5-bromobenzofuran-2-yl)-substituted 1,3,4-oxadiazole-2-thiol derivatives have shown affinity towards DNA GyrB protein of Mycobacterium tuberculosis (Sanjeeva, Subba Rao, Nagaraju, Kamala Prasad, & Venkata Ramana, 2021).
Anti-Cancer Therapeutic Potential
Bromobenzofuran-oxadiazole scaffolds have been evaluated for their anti-cancer potential, particularly against hepatocellular cancer (HepG2) cell line. These compounds have shown promising results in in vitro and in silico studies, indicating their potential as anti-cancer agents (Irfan, Zahoor, Rasul, Al-Hussain, Faisal, Ahmad, Noor, Muhammed, & Zaki, 2023).
Synthesis and Characterization of Novel Derivatives
Various novel derivatives of 5-bromobenzofuran have been synthesized and characterized, exploring their potential in different scientific applications. For instance, synthesis of 5-bromobenzofuranyl aryl ureas and carbamates demonstrated their antimicrobial activities, contributing to the development of new therapeutic agents (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
properties
IUPAC Name |
5-bromo-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOVPQORFBWFNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073441 | |
Record name | Benzofuran, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzofuran | |
CAS RN |
23145-07-5 | |
Record name | Benzofuran, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofuran, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromobenzo[b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.